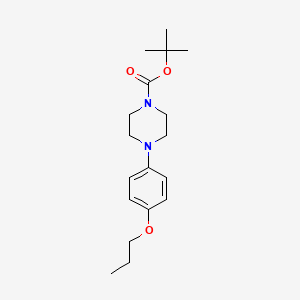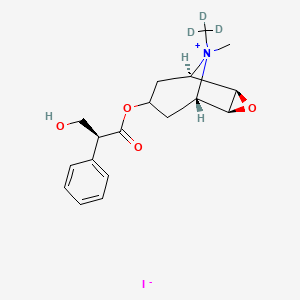
Methscopolamine-d3 Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methscopolamine-d3 Iodide is a deuterated form of methscopolamine iodide, a quaternary ammonium compound. It is primarily used in scientific research as a stable isotope-labeled compound. Methscopolamine itself is a derivative of scopolamine and acts as an antagonist at muscarinic acetylcholine receptors. The deuterated form, this compound, is used for various analytical and research purposes due to its enhanced stability and distinct isotopic signature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methscopolamine-d3 Iodide typically involves the deuteration of methscopolamine followed by iodination. The process begins with the preparation of methscopolamine, which is synthesized from scopolamine through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents under controlled conditions. The final step is the iodination, where methscopolamine-d3 is reacted with iodine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under stringent conditions to maintain the isotopic purity and chemical stability of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methscopolamine-d3 Iodide undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of methscopolamine-d3 and iodide ions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the iodide ion.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Methscopolamine-d3 and iodide ions.
Aplicaciones Científicas De Investigación
Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Pharmacokinetics: Employed in studies to trace the metabolic pathways and distribution of methscopolamine in biological systems.
Neuroscience: Utilized in research on muscarinic acetylcholine receptors and their role in various neurological conditions.
Drug Development: Aids in the development of new drugs by providing insights into the pharmacodynamics and pharmacokinetics of methscopolamine derivatives
Mecanismo De Acción
Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .
Comparación Con Compuestos Similares
Similar Compounds
Methscopolamine Bromide: Another quaternary ammonium compound with similar anticholinergic properties.
Scopolamine: The parent compound from which methscopolamine is derived.
Atropine: A related anticholinergic agent with similar pharmacological effects
Uniqueness
Methscopolamine-d3 Iodide is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise tracing and measurement are required .
Propiedades
Fórmula molecular |
C18H24INO4 |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?; |
Clave InChI |
PDQPDKTZDLHGAF-URBIXWBOSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-] |
SMILES canónico |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

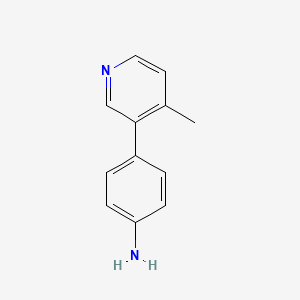

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)



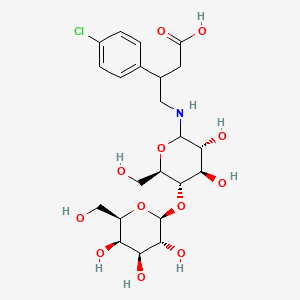

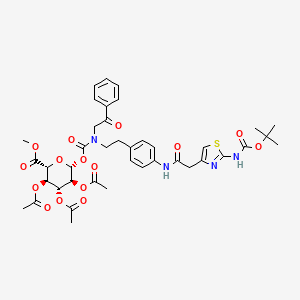
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
